1-(3-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea
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Overview
Description
1-(3-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic organic compound that features a urea linkage connecting two aromatic rings
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:
Formation of the pyrrolidinone ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the chlorophenyl and fluorophenyl groups: These steps usually involve nucleophilic substitution reactions.
Formation of the urea linkage: This is typically done by reacting an isocyanate with an amine.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using flow chemistry techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its interactions with biological molecules are of interest for drug discovery and development.
Medicine: Potential therapeutic applications are being explored, particularly in the context of its biological activity.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea: Lacks the pyrrolidinone ring, which may affect its biological activity.
1-(4-Fluorophenyl)-3-(3-chlorophenyl)urea: Similar structure but different substitution pattern, leading to different properties.
1-(3-Chlorophenyl)-3-(4-fluorophenyl)pyrrolidinone: Contains the pyrrolidinone ring but lacks the urea linkage, which may influence its reactivity and applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c19-13-2-1-3-15(9-13)22-18(25)21-10-12-8-17(24)23(11-12)16-6-4-14(20)5-7-16/h1-7,9,12H,8,10-11H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBOEHAPBNMBKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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